2,6-Dimethoxyisonicotinaldehyde

説明

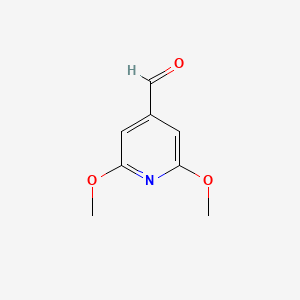

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYKYAJHFLXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376653 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-01-6 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation of 2,6 Dimethoxyisonicotinaldehyde As a Natural Product

Botanical Sources and Bioprospecting Methodologies

This compound was first reported as a new natural product isolated from the bark of Goniothalamus longistipetes, a plant species belonging to the Annonaceae family. This particular plant is endemic to the island of Borneo, a region renowned for its immense biodiversity. The investigation into the chemical constituents of Goniothalamus longistipetes was part of a broader effort to screen Bornean plants for bioactive compounds.

The initial step in its discovery involved the collection and processing of the plant material. The bark of Goniothalamus longistipetes was pulverized to increase the surface area for efficient extraction.

The isolation of this compound from the complex mixture of compounds present in the plant extract was achieved through a series of chromatographic techniques. The general procedure for isolating alkaloids from a plant source typically involves the following steps:

Extraction: The powdered bark of Goniothalamus longistipetes was subjected to sequential extraction using solvents of increasing polarity. This process began with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as chloroform (B151607), and finally a polar solvent like methanol. This method, often carried out using a Soxhlet apparatus, allows for the separation of compounds based on their solubility. The target compound, this compound, was found in the chloroform extract.

Fractionation: The crude chloroform extract was then fractionated using Vacuum Liquid Chromatography (VLC). VLC is a technique that allows for the separation of the extract into simpler fractions based on the differential adsorption of the components onto a stationary phase (in this case, silica (B1680970) gel) and their elution with a solvent gradient of increasing polarity.

Purification: While the specific details for the final purification of this compound are not extensively documented in the readily available literature, the purification of individual compounds from complex fractions typically involves further chromatographic steps. These often include column chromatography, and may be followed by High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

| Chromatographic Technique | Purpose in the Isolation of this compound |

| Soxhlet Extraction | To perform a sequential extraction of the pulverized bark of Goniothalamus longistipetes with solvents of varying polarity. |

| Vacuum Liquid Chromatography (VLC) | To fractionate the crude chloroform extract into simpler mixtures of compounds. |

| Column Chromatography/HPLC | To achieve the final purification of this compound from the enriched fraction. |

Once a pure sample of the compound was obtained, its chemical structure was determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The primary spectroscopic methods used for the structural elucidation of organic compounds like this compound include:

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) and ethers (C-O-C).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools that provide detailed information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

While the specific spectral data for the natural product isolated from Goniothalamus longistipetes is not detailed in the available sources, the expected data for this compound would be consistent with its known structure.

| Spectroscopic Technique | Information Provided for Structure Elucidation |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information about the number and chemical environment of hydrogen atoms. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information about the number and chemical environment of carbon atoms. |

Biosynthetic Pathways and Precursor Analysis

The biosynthesis of this compound in Goniothalamus longistipetes has not been specifically studied. However, based on the general understanding of pyridine (B92270) alkaloid biosynthesis in plants, a plausible pathway can be proposed. Pyridine alkaloids are typically derived from precursors originating from primary metabolism.

The pyridine ring itself is often synthesized from simple precursors such as aspartate and dihydroxyacetone phosphate (B84403) via the quinolinate pathway, which leads to the formation of nicotinic acid. Nicotinic acid is a key intermediate in the biosynthesis of many pyridine alkaloids. The aldehyde group at the C-4 position and the methoxy (B1213986) groups at the C-2 and C-6 positions would be introduced through subsequent enzymatic modifications, such as reduction and methylation reactions. The likely precursor for the pyridine ring of this compound is therefore nicotinic acid or a closely related derivative.

Ecological and Biological Roles in Natural Systems

The specific ecological role of this compound in Goniothalamus longistipetes has not been definitively established. However, alkaloids in plants, particularly in families like the Annonaceae, are well-known to function as chemical defense agents. These compounds often exhibit a broad range of biological activities, including insecticidal, antimicrobial, and herbivore-deterrent properties.

The production of this compound and other bioactive compounds in the bark of Goniothalamus longistipetes likely serves to protect the plant from pathogens, such as bacteria and fungi, as well as from being eaten by insects and other herbivores. The presence of such compounds can provide a significant survival advantage in the competitive environment of a tropical rainforest.

An in-depth exploration of the chemical synthesis of this compound reveals a variety of sophisticated methodologies. These strategies range from building the core heterocyclic structure from the ground up to precise modifications of pre-existing pyridine rings. The following sections detail these advanced synthetic routes and the subsequent derivatization of this important chemical compound.

Significance As a Research Target and Building Block

The utility of 2,6-Dimethoxyisonicotinaldehyde extends far beyond its potential role in alkaloid synthesis. It is widely recognized as a valuable building block in the development of new pharmaceuticals and agrochemicals. Its unique structure and functional groups make it a valuable component in the creation of novel compounds with desired therapeutic or pesticidal properties. nih.gov

The aldehyde functional group is highly versatile, participating in a wide range of chemical transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds. The methoxy (B1213986) groups, in addition to influencing the reactivity of the pyridine (B92270) ring, can also be demethylated to reveal hydroxyl groups, providing further opportunities for functionalization.

The application of this building block is evident in its use as a key intermediate in the synthesis of various pharmaceutical and agrochemical products. nih.gov Its versatility in forming different types of chemical bonds and its compatibility with various synthetic routes underscore its importance in the field of organic chemistry.

Overview of Current Research Trajectories

Contemporary research continues to explore the synthetic potential of 2,6-Dimethoxyisonicotinaldehyde and its derivatives. Current investigations are focused on several key areas:

Development of Novel Bioactive Molecules: A primary focus of ongoing research is the use of this compound as a scaffold for the synthesis of new drug candidates. Researchers are exploring how modifications to the core structure can lead to compounds with enhanced biological activity against a range of diseases. The general class of pyridine (B92270) derivatives is of significant interest in medicinal chemistry for developing treatments for conditions like Alzheimer's disease and for their potential as enzyme inhibitors. sigmaaldrich.com

Catalysis: The pyridine nitrogen atom in this compound and its derivatives can act as a ligand, coordinating to metal centers to form catalysts. Research in this area is exploring the development of novel metal complexes for a variety of catalytic transformations. While specific catalytic applications of this exact aldehyde are still an emerging area, the broader class of substituted pyridines is widely used in the design of ligands for catalysis. rsc.orgnih.gov

Materials Science: The rigid, aromatic structure of the pyridine ring makes it an attractive component for the construction of functional materials. Research is underway to incorporate this compound derivatives into polymers and metal-organic frameworks (MOFs) with potential applications in areas such as gas storage and separation.

Unveiling this compound: A Natural Alkaloid from the Bornean Rainforest

A novel pyridine alkaloid, this compound, has been identified and characterized from the flora of Borneo. This discovery highlights the rich chemical diversity of the region's plant life and presents a new molecule of interest for further scientific investigation.

Reactivity and Reaction Mechanisms of 2,6 Dimethoxyisonicotinaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group in 2,6-dimethoxyisonicotinaldehyde is a primary site of chemical reactivity, readily undergoing nucleophilic addition and related reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction can be promoted by either basic or acidic conditions. In a basic medium, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a neutral nucleophile. libretexts.org

A common example of nucleophilic addition is the formation of cyanohydrins upon reaction with cyanide ions. masterorganicchemistry.comlibretexts.org Another is the reaction with alcohols to form hemiacetals, which can be unstable but may exist in equilibrium, particularly in the case of intramolecular reactions leading to five- or six-membered rings. libretexts.org The reversibility of these additions often depends on the basicity of the nucleophile. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin | Base-promoted libretexts.org |

| Alcohol (ROH) | Hemiacetal/Acetal | Acid or base catalyzed libretexts.org |

| Grignard Reagents (RMgX) | Secondary Alcohol | Irreversible masterorganicchemistry.comyoutube.com |

| Hydride (H⁻) | Primary Alcohol | Irreversible masterorganicchemistry.com |

Condensation Reactions and Imine Formation

Condensation reactions of aldehydes, such as this compound, with primary amines lead to the formation of imines, also known as Schiff bases. This reaction typically proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the imine. The removal of water can be used to drive the reaction to completion. masterorganicchemistry.com

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Conversely, the aldehyde can be reduced to a primary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. masterorganicchemistry.com The resulting alkoxide intermediate is then protonated to yield the alcohol.

The redox dye 2,6-dichlorophenolindophenol (DCPIP) is a quinone imine that undergoes reduction to a colorless form. nih.govmdpi.com This reactivity highlights the potential for similar redox transformations in related structures.

Reactivity of the Pyridine (B92270) Core

The pyridine ring in this compound exhibits its own distinct reactivity, influenced by the nitrogen heteroatom and the electron-donating methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for many aromatic compounds. wikipedia.org In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene. However, the substituents on the ring significantly influence the outcome. The two methoxy groups at the 2- and 6-positions are activating, electron-donating groups. wikipedia.org They increase the electron density of the ring, particularly at the ortho and para positions relative to themselves. wikipedia.org In this case, this would direct incoming electrophiles to the 3- and 5-positions. The aldehyde group at the 4-position is a deactivating, electron-withdrawing group, which would also direct incoming electrophiles to the meta positions (3- and 5-positions). Therefore, electrophilic substitution on this compound is expected to occur at the 3- and 5-positions. The mechanism of SEAr involves the attack of an electrophile on the aromatic pi system to form a resonance-stabilized carbocationic intermediate, known as a σ-complex or benzenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 2, 6 | Electron-donating | Ortho, Para wikipedia.org |

| -CHO | 4 | Electron-withdrawing | Meta wikipedia.org |

Nucleophilic Aromatic Substitution with Methoxy Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when electron-withdrawing groups are present. uomustansiriyah.edu.iq The nitrogen atom in the pyridine ring makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the 2- and 4-positions. stackexchange.comyoutube.com The presence of good leaving groups at these positions further enhances reactivity.

In this compound, the methoxy groups at the 2- and 6-positions can potentially act as leaving groups in a nucleophilic aromatic substitution reaction, although they are not as reactive as halides. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The aromaticity is then restored by the departure of the leaving group. uomustansiriyah.edu.iq The stability of the Meisenheimer intermediate is crucial and is enhanced by electron-withdrawing groups. uomustansiriyah.edu.iq

Organometallic Reactions and Cross-Coupling Strategies

This compound serves as a versatile building block in the synthesis of more complex molecules, readily participating in reactions with organometallic reagents and undergoing various cross-coupling reactions. These transformations are crucial for the construction of carbon-carbon and carbon-heteroatom bonds.

One notable application involves the use of organolithium reagents. For instance, treatment of a protected derivative of this compound, namely 3-(ethoxymethoxy)-2,6-dimethoxyisonicotinaldehyde, with n-butyllithium (n-BuLi) has been reported in the synthesis of precursors for more complex heterocyclic systems. This reaction typically involves the nucleophilic addition of the butyl group to the aldehyde, a common transformation for organolithium reagents with carbonyl compounds.

Furthermore, the pyridine core of this compound and its derivatives is amenable to palladium-catalyzed cross-coupling reactions. Although direct Suzuki coupling on the unsubstituted 4-formylpyridine ring can be challenging, a derivative of this compound has been successfully employed in a Suzuki reaction. Specifically, a bromo-substituted derivative was coupled with a boronic acid to form a biaryl linkage, a key step in the synthesis of complex therapeutic agents. This suggests that with appropriate functionalization, typically at the halogenated positions of the pyridine ring, this compound can be a viable substrate for Suzuki and other related cross-coupling reactions like the Heck and Sonogashira couplings. The electron-rich nature of the dimethoxy-substituted pyridine ring can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Below is a table summarizing potential organometallic and cross-coupling reactions involving this compound or its close derivatives.

| Reaction Type | Reagent/Catalyst | Substrate (if derivative) | Product Type |

| Organolithium Addition | n-BuLi | 3-(Ethoxymethoxy)-2,6-dimethoxyisonicotinaldehyde | Secondary Alcohol |

| Suzuki Coupling | Pd Catalyst, Base | Bromo-substituted derivative | Biaryl Compound |

| Heck Reaction | Pd Catalyst, Base | Not specifically reported but plausible | Alkenylated Pyridine |

| Sonogashira Coupling | Pd/Cu Catalysts, Base | Not specifically reported but plausible | Alkynylated Pyridine |

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound are generally understood by analogy to well-established reaction pathways for similar aromatic aldehydes and pyridines.

The reaction with an organolithium reagent like n-BuLi proceeds via nucleophilic addition to the carbonyl carbon. The highly polarized carbon-lithium bond of n-BuLi results in a nucleophilic butyl anion which attacks the electrophilic aldehyde carbon. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the corresponding secondary alcohol. The presence of the two methoxy groups on the pyridine ring increases the electron density on the ring but is not expected to significantly alter this fundamental carbonyl addition mechanism.

The mechanism of the Suzuki cross-coupling reaction, when applied to a halogenated derivative of this compound, follows the well-established catalytic cycle involving a palladium catalyst. libretexts.org The cycle begins with the oxidative addition of the halo-pyridine derivative to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the organoboron compound (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. libretexts.org The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst. libretexts.org The base present in the reaction mixture is crucial for activating the organoboron reagent to facilitate the transmetalation step.

Stereochemical Considerations in Reactions Involving this compound

The aldehyde functional group in this compound is prochiral, meaning that a nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is a critical consideration in asymmetric synthesis.

When a non-chiral nucleophile, such as the butyl anion from n-BuLi, adds to the aldehyde, a racemic mixture of the two enantiomers of the resulting secondary alcohol is expected to form. This is because the attack of the nucleophile can occur with equal probability from either face (the re or si face) of the planar carbonyl group. libretexts.org

To achieve stereoselectivity, either a chiral nucleophile, a chiral catalyst, or a chiral auxiliary would be required. In the context of reactions involving this compound, the use of a chiral reducing agent for the aldehyde or a chiral organometallic reagent would be necessary to induce an excess of one enantiomer over the other. The stereochemical outcome would be determined by the transition state energies, where the chiral entity would favor attack from one face of the carbonyl over the other due to steric or electronic interactions. The pyridine nitrogen and the methoxy groups, being in proximity to the reaction center, could potentially influence the stereochemical course of the reaction by interacting with the incoming nucleophile or the catalyst. However, specific studies detailing such stereoselective reactions for this compound are not extensively reported in the literature.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. libretexts.org By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,6-Dimethoxyisonicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. libretexts.orgemerypharma.com

Advanced 1D and 2D NMR Techniques for Structural Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is the first step in its structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methoxy (B1213986) groups. The chemical shift of the aldehydic proton is typically found significantly downfield (around 9-10 ppm). The protons of the methoxy groups would appear as a sharp singlet, while the two equivalent protons on the pyridine ring would also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.edu For this compound, distinct resonances are anticipated for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (both substituted and unsubstituted), and the carbons of the methoxy groups. oregonstate.edu The carbonyl carbon is characteristically observed at a low field (typically 190-200 ppm).

To definitively link these proton and carbon signals and establish the molecular framework, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, COSY would be of limited use for the aromatic system due to the magnetic equivalence of the ring protons, but it can confirm the absence of coupling for the singlets observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.eduwikipedia.org It is invaluable for assigning the carbon signals for the protonated carbons of the pyridine ring and the methoxy groups. researchgate.netdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ceitec.czlibretexts.org This is crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the ipso-carbons of the pyridine ring bearing the methoxy groups. For instance, a correlation would be expected between the aldehydic proton and the C4 carbon of the pyridine ring, as well as between the methoxy protons and the C2/C6 carbons.

Predicted NMR Data for this compound:

| ¹H NMR | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| Aldehyde-H | ~9.9 | s | 1H | H-7 |

| Aromatic-H | ~7.0 | s | 2H | H-3, H-5 |

| Methoxy-H | ~4.0 | s | 6H | OCH₃ |

| ¹³C NMR | Chemical Shift (ppm, predicted) | Assignment |

| Carbonyl-C | ~192 | C-7 |

| Aromatic-C | ~164 | C-2, C-6 |

| Aromatic-C | ~148 | C-4 |

| Aromatic-C | ~107 | C-3, C-5 |

| Methoxy-C | ~54 | OCH₃ |

Elucidation of Stereochemistry and Conformation

The primary stereochemical and conformational considerations for this compound revolve around the orientation of the aldehyde group and the methoxy groups relative to the pyridine ring. Due to the free rotation around the C4-C(aldehyde) bond and the C-O bonds of the methoxy groups at room temperature, the molecule is likely to exist as a rapidly equilibrating mixture of conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), which detect through-space correlations between protons, could provide insights into the preferred spatial arrangement of these groups. For instance, a NOE correlation between the aldehydic proton and the ring protons at positions 3 and 5 would suggest a planar or near-planar arrangement of the aldehyde group with the pyridine ring.

Dynamic NMR Studies

Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. ceitec.cz In the case of this compound, variable temperature NMR studies could be employed to investigate the rotational barriers around the C-C and C-O single bonds. At sufficiently low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to observe distinct signals for different conformers. This would allow for the determination of the activation energy for these rotational processes. However, no specific dynamic NMR studies on this compound have been reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. miamioh.edu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.govhilarispublisher.comnih.gov This allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₈H₉NO₃), the calculated exact mass can be compared to the experimentally measured value to confirm its molecular formula.

Predicted HRMS Data for this compound:

| Ion Type | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.0655 |

| [M+Na]⁺ | C₈H₉NNaO₃⁺ | 190.0475 |

Fragmentation Pathway Analysis and Structural Confirmation

In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. For an aldehyde like this compound, several characteristic fragmentation pathways can be anticipated under electron ionization (EI) or other fragmentation techniques. libretexts.orgyoutube.com

Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (CHO, M-29). For this specific molecule, cleavage of the bond between the pyridine ring and the aldehyde group would be a likely fragmentation pathway. The stability of the resulting pyridine cation would make this a favorable process. Further fragmentation could involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of individual components within a chemical mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for determining the purity of this compound and for the analysis of complex mixtures. In a typical LC-MS/MS setup, the compound would first be separated from any impurities on a liquid chromatography column. The choice of column, such as a C18 or a more polar phase, and the mobile phase composition would be optimized to achieve good chromatographic resolution nih.gov. Following separation, the analyte enters the mass spectrometer. The first mass analyzer (MS1) would be set to select the protonated molecule of this compound ([M+H]⁺), which has a calculated monoisotopic mass of 168.0655 g/mol . This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is a cornerstone of quantitative analysis mdpi.com. While specific experimental parameters for this compound are not widely published, the general approach for analyzing aromatic aldehydes would be applicable nih.govnih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a valuable technique for purity assessment. This compound, with its relatively low molecular weight, is amenable to GC-MS analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound and to identify any volatile impurities. For related aromatic aldehydes, GC-MS has been successfully used to characterize their fragmentation patterns researchgate.net.

A hypothetical table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound in MS analysis is presented below.

| Ion Description | Expected m/z (Electron Impact - GC-MS) | Expected m/z (Electrospray - LC-MS) |

| Molecular Ion [M]⁺• | 167 | - |

| Protonated Molecule [M+H]⁺ | - | 168 |

| Loss of methoxy group [M-OCH₃]⁺ | 136 | 136 |

| Loss of formyl group [M-CHO]⁺ | 138 | 138 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Vibrational Analysis and Functional Group Identification

Key expected IR absorption bands for this compound would include:

C=O Stretch (Aldehyde): A strong, sharp absorption band typically in the region of 1715-1680 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are often observed, one around 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹.

C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1250-1000 cm⁻¹, corresponding to the aryl-alkyl ether linkages.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Methyl): Absorptions around 2950-2850 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1715 - 1680 |

| Aldehyde | C-H Stretch | 2850 - 2820 and 2750 - 2720 |

| Methoxy | C-O Stretch | 1250 - 1000 |

| Pyridine Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl C-H | C-H Stretch | 2950 - 2850 |

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The chromophore in this compound is the substituted pyridine ring conjugated with the aldehyde group.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed for aromatic systems.

n → π transitions:* These are lower energy transitions involving the non-bonding electrons on the oxygen atom of the carbonyl group. These bands are typically weaker in intensity compared to π → π* transitions.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data for the related compound, 2,6-dimethoxypyridine (B38085), shows absorption maxima that can serve as a reference point nist.gov. The presence of the electron-withdrawing aldehyde group in conjugation with the pyridine ring would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to 2,6-dimethoxypyridine alone researchgate.netscielo.org.za.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases researchgate.net. The process would involve growing a single crystal of high quality, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. Such an analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy and aldehyde substituents.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of a chemical substance is critical, particularly in applications such as pharmaceutical synthesis. Advanced analytical techniques are employed for the detection and quantification of trace-level impurities.

Trace Analysis: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) could be used to detect and quantify trace metal impurities that may be present from the synthetic process. For organic impurities, highly sensitive methods such as LC-MS/MS are employed. The development of a validated LC-MS/MS method would allow for the detection of impurities at very low concentrations, often in the parts-per-million (ppm) or parts-per-billion (ppb) range lcms.cz.

Impurity Profiling: A comprehensive impurity profile involves the identification and quantification of all significant impurities present in a sample. This is often achieved by a combination of techniques. For instance, LC-MS/MS can be used to identify and quantify non-volatile organic impurities, while GC-MS is suitable for volatile impurities. The fragmentation patterns observed in the mass spectra of any detected impurities can help in their structural elucidation researchgate.net. A thorough impurity profiling study would characterize process-related impurities (from starting materials or by-products) and degradation products.

The following table lists potential impurities that could be monitored in a sample of this compound.

| Potential Impurity | Origin | Analytical Technique for Detection |

| 2,6-Dimethoxypyridine | Starting material or by-product | GC-MS, LC-MS/MS |

| 2,6-Dimethoxyisonicotinic acid | Oxidation product | LC-MS/MS |

| Unreacted starting materials | Process-related | GC-MS, LC-MS/MS |

| Residual Solvents | Process-related | GC-MS (Headspace) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. nrel.gov These calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. nrel.gov

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com For 2,6-dimethoxyisonicotinaldehyde, the presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group attached to the pyridine (B92270) ring would significantly influence the energies of these frontier orbitals.

Quantum chemical calculations would provide the precise energy values for the HOMO and LUMO, as well as their spatial distribution across the molecule. This would reveal the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Building upon the insights from HOMO-LUMO analysis, quantum chemical calculations can be used to predict the reactivity of this compound in various chemical reactions. By calculating molecular electrostatic potential (MEP) maps, one can visualize the electron density distribution and identify the positive and negative potential sites, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net

Furthermore, computational methods can model the entire pathway of a chemical reaction involving this compound. This includes identifying transition states, calculating activation energies, and determining reaction thermodynamics. nrel.gov Such modeling is instrumental in understanding reaction mechanisms and predicting the feasibility and outcomes of different synthetic routes. For instance, the reactivity of the aldehyde group or potential substitution reactions on the pyridine ring could be thoroughly investigated.

Theoretical calculations can simulate various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. researchgate.net Computational methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By assigning the calculated vibrational modes to the experimental spectral bands, a detailed understanding of the molecular structure and bonding can be achieved. These simulations can also help in the interpretation of complex experimental spectra.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms over time. rsc.org This approach is particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as receptors or solvents. nih.govnih.gov

The methoxy groups and the aldehyde group in this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. MD simulations can reveal the flexibility of the molecule and the preferred orientations of its functional groups in different environments. nih.gov

If this compound is being investigated for its potential as a ligand for a biological target, such as an enzyme or a receptor, MD simulations can be employed to study their binding interactions. By placing the molecule in the active site of a receptor, MD simulations can predict the binding mode, calculate the binding affinity, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

These simulations are instrumental in rational drug design, as they can guide the modification of the ligand's structure to improve its binding affinity and selectivity. The insights gained from such studies can help in understanding the molecular basis of the ligand's biological activity. nih.govnih.gov

Docking and Molecular Recognition Studies

Detailed molecular docking studies specifically investigating the binding of this compound to protein targets are not extensively documented in the available scientific literature. However, the principles of molecular recognition can be applied to understand its potential interactions.

Molecular recognition involves the specific binding between two or more molecules through non-covalent interactions. For this compound, key structural features that would govern its recognition by a biological receptor include the pyridine ring, the methoxy groups, and the aldehyde functional group.

A fundamental interaction expected for pyridine-containing compounds is the n→π* interaction, which involves the delocalization of the lone pair of electrons (n) from the pyridine nitrogen atom into an antibonding orbital (π*) of a nearby carbonyl group in a receptor. researchgate.net The geometry of this interaction is quite specific, often approaching the Bürgi-Dunitz trajectory, which describes the path of a nucleophile attacking a carbonyl carbon. researchgate.net The aldehyde group of this compound can act as both a hydrogen bond acceptor (via the carbonyl oxygen) and a potential site for covalent bonding through Schiff base formation with amine residues in a protein's active site. The two methoxy groups contribute to the molecule's polarity and can also participate in hydrogen bonding as acceptors.

While specific docking simulations are not published, these fundamental interactions form the basis for how this molecule would be recognized and oriented within a protein binding pocket.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Direct Quantitative Structure-Activity Relationship (QSAR) models for this compound are not found in the reviewed literature. However, QSAR studies have been conducted on structurally related compounds that contain the 2,6-dimethoxybenzoyl moiety, offering insights into the physicochemical properties that drive biological activity.

One such study focused on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs) and their activity as chitin (B13524) synthesis inhibitors in the insect Chilo suppressalis. nih.govbldpharm.com Although these are not the aldehyde itself, the analysis of the 2,6-dimethoxybenzoyl part of the molecule is highly relevant. The goal of QSAR is to develop a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikidata.org

In the study of IOX derivatives, researchers synthesized various analogues with different substituents on a phenyl ring and determined their 50% inhibitory concentrations (IC₅₀). nih.govbldpharm.com The analysis, using the Hansch-Fujita method, revealed that the biological activity was significantly influenced by the hydrophobic and steric properties of the substituents. nih.gov

The key findings from the QSAR analysis were:

Hydrophobicity: The activity was favored by hydrophobic substituents with an optimal value. This suggests that the molecule needs to pass through lipid membranes or interact with a hydrophobic pocket in its target enzyme. nih.gov

Steric Factors: Bulky substituents were found to be detrimental to the activity. This indicates that the binding site has specific spatial constraints, and oversized groups prevent the molecule from fitting correctly. nih.gov

The derived QSAR equation highlighted the importance of a balance between these properties for optimal inhibitory action.

Table of Research Findings for Structurally Related IOX Derivatives

| Physicochemical Parameter | Influence on Chitin Synthesis Inhibition | Research Finding |

| Hydrophobicity (π) | Positive correlation (up to an optimum) | Introduction of hydrophobic groups like halogens (F, Cl, Br) and small alkyls (Me, Et) slightly enhanced activity. nih.govbldpharm.com |

| Steric Bulk (Es) | Negative correlation | Introduction of bulky groups (e.g., NO₂, CF₃, t-Bu) drastically decreased activity, indicating steric hindrance. nih.govbldpharm.com |

This QSAR study, while not directly on this compound, provides a valuable framework for predicting how modifications to the core structure of related compounds might influence their biological effects.

Applications in Medicinal Chemistry and Drug Discovery

Antimicrobial Research and Antibacterial Activities

2,6-Dimethoxyisonicotinaldehyde has been a subject of interest in the quest for new antimicrobial agents. Research has particularly focused on its activity against Gram-positive bacteria and the underlying mechanisms of its action.

Selective Inhibitory Activities against Gram-Positive Bacterial Strains

While specific studies detailing the selective inhibitory activities of this compound against Gram-positive bacterial strains are not extensively available in the provided search results, the broader context of aldehyde-containing compounds suggests their potential as antimicrobial agents. For instance, dialdehyde (B1249045) cellulose (B213188) has demonstrated good antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activities of other aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, have been evaluated against a range of microorganisms, including Gram-positive bacteria. mdpi.com This suggests that the aldehyde functional group can contribute to antibacterial properties. Further research would be necessary to fully characterize the specific spectrum of activity for this compound.

Investigations into Mechanisms of Action (e.g., Efflux Pumps, Biofilm Formation, Conjugation Inhibition)

The search for novel antimicrobial strategies extends to targeting bacterial defense mechanisms. While direct studies on this compound's effect on these specific mechanisms are not detailed, the importance of inhibiting efflux pumps and biofilm formation is well-established in combating antimicrobial resistance.

Efflux Pumps: These are transmembrane proteins that bacteria use to expel antibiotics and other toxic compounds. mdpi.comnih.gov The overexpression of efflux pumps is a major cause of multidrug resistance (MDR) in bacteria. mdpi.comusda.gov Inhibiting these pumps is a promising strategy to restore the effectiveness of existing antibiotics. nih.gov

Biofilm Formation: Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. nih.govnih.gov The formation of biofilms is a significant factor in persistent infections. nih.gov Agents that can disrupt biofilm formation or the integrity of existing biofilms are of great interest in antimicrobial research. nih.gov

Further investigation is required to determine if this compound or its derivatives possess inhibitory activity against these critical bacterial defense mechanisms.

Structure-Activity Relationship Studies for Enhanced Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. These studies involve systematically modifying the chemical structure of a molecule to understand how different functional groups and structural features influence its biological activity. nih.govnih.gov For antimicrobial peptides, for example, factors like chain length, hydrophobicity, and cyclization have been shown to impact their effectiveness. mdpi.com In the context of this compound, SAR studies would involve creating a series of analogues to identify modifications that enhance its antibacterial properties while minimizing potential toxicity.

Potential as a Building Block for Pharmaceutical Development

Beyond its potential direct antimicrobial applications, this compound is a valuable building block in the synthesis of more complex pharmaceutical agents. lookchem.comsciencedaily.com

Scaffold in the Synthesis of Novel Drug Candidates

The structural framework of this compound can be utilized as a scaffold to construct novel drug candidates. whiterose.ac.uk In diversity-oriented synthesis, for instance, aminodimethoxyacetophenones, which are structurally related, have been used as starting materials to create a variety of natural product analogs, including flavones and quinolones. nih.gov This highlights the potential of the dimethoxy-substituted aromatic ring system as a foundation for generating libraries of new compounds for pharmacological screening.

Role in Analogue Synthesis of Established Drugs (e.g., Bedaquiline Metabolites)

A significant application of this compound and its derivatives is in the synthesis of analogues and metabolites of established drugs, such as the anti-tuberculosis drug Bedaquiline. nih.gov Bedaquiline is a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis. researchgate.net However, its metabolism can lead to the formation of metabolites like M2 (N-desmethyl-bedaquiline), which has been associated with cardiotoxicity. frontiersin.org

To better understand the metabolism and improve the safety profile of Bedaquiline, researchers have synthesized its metabolites and various analogues. nih.govnih.gov For example, a protected form of a derivative of this compound has been used in the synthesis of a major metabolite of TBAJ-876, a more potent and less toxic analogue of Bedaquiline. nih.gov This synthetic work provides authentic standards for metabolic studies and helps in the development of second-generation diarylquinoline drugs with improved properties. nih.govresearchgate.net

Antioxidant and Anti-Inflammatory Properties

While direct studies on the antioxidant and anti-inflammatory properties of this compound are limited, extensive research has been conducted on its derivatives, particularly chalcones, which incorporate a similar dimethoxy-substituted ring. These studies provide insight into the potential bioactivities of this chemical class.

Chalcones, a class of compounds featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated significant pharmacological properties. nih.gov Research into 2'-hydroxy-2,6'-dimethoxychalcone (2,6'-DMC), a derivative, has revealed potent anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 2,6'-DMC showed superior inhibition of nitric oxide (NO) production compared to other related chalcone (B49325) derivatives. nih.gov For instance, at a concentration of 10 μM, 2,6'-DMC reduced NO production by 61.95%. nih.gov This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which in turn decreases the levels of NO and prostaglandin (B15479496) E2 (PGE2). nih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by Chalcone Derivatives in LPS-Stimulated Macrophages

| Compound | Concentration (μM) | % NO Production Inhibition | Reference |

|---|---|---|---|

| 2'-hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) | 10 | 61.95% | nih.gov |

| 2'-hydroxy-2,5'-dimethoxychalcone (2,5'-DMC) | 10 | 53.22% | nih.gov |

| 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) | 10 | 36.04% | nih.gov |

Furthermore, another related derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMCD), has been shown to significantly reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF), as well as nitrite (B80452) levels in vitro. nih.gov These findings underscore the anti-inflammatory potential of the core structure.

The antioxidant activity of compounds containing a 2-methoxyphenol moiety, which is related to the structure of this compound, has also been investigated. researchgate.net Studies on various derivatives have identified potent free radical scavenging activity, suggesting that this structural feature contributes to antioxidant effects. researchgate.netnih.gov The evaluation of antioxidant properties is often conducted using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging assays. researchgate.netmdpi.comnih.gov

Anticancer Research and Cytotoxic Effects of Derivatives

The dimethoxy substitution pattern has been a key feature in the design of novel anticancer agents. Research has demonstrated that derivatives of 2,6-dimethoxyhydroquinone exhibit varying degrees of cytotoxicity against human tumor cell lines. nih.gov

In one study, six synthetic 2,6-dimethoxyhydroquinone derivatives were tested against two human tumor cell lines, KB (a human oral cancer cell line) and PC-9 (a human lung adenocarcinoma cell line). nih.gov The cytotoxic action of these compounds was found to be synergistically activated by L-ascorbic acid. nih.gov A key finding from this research was that the cytotoxicity is mediated by the generation of hydrogen peroxide (H₂O₂), which can subsequently produce highly reactive hydroxyl radicals. nih.gov The involvement of hydroxyl radicals in the cytotoxic mechanism was confirmed through electron spin resonance (ESR) studies. nih.gov The addition of catalase, an enzyme that decomposes H₂O₂, significantly inhibited the cytotoxic effects, further supporting the role of H₂O₂ in the mechanism of action. nih.gov

Table 2: Cytotoxicity of 2,6-Dimethoxyhydroquinone Derivatives

| Cell Lines Tested | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| KB (human oral cancer) | Derivatives showed varying degrees of cytotoxicity. | Cytotoxicity is mediated by the generation of H₂O₂ and subsequent hydroxyl radicals. This effect is enhanced by L-ascorbic acid and inhibited by catalase. | nih.gov |

| PC-9 (human lung adenocarcinoma) | Action is independent of the duration of drug treatment. |

Similarly, research into dimeric podophyllotoxin (B1678966) derivatives has aimed to develop more potent antitumor drugs. nih.govresearchgate.net Podophyllotoxin itself is a powerful cytotoxic agent, and its derivatives, like the clinically used etoposide, are staples in chemotherapy. nih.gov While these specific dimeric derivatives are more complex, the exploration of different chemical modifications highlights the ongoing effort to find novel anticancer compounds with improved efficacy and reduced side effects. nih.govresearchgate.net

Pharmacological Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the mechanism of action of a potential drug candidate. For derivatives of this compound, research has pointed towards several key signaling pathways and enzymes involved in inflammation and cancer.

In the context of anti-inflammatory action, studies on 2,6'-DMC have shown that it modulates the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov Specifically, it was observed to inhibit the phosphorylation of p38, a critical mediator in the MAPK pathway, by approximately 39.63% at a 10 μM concentration in LPS-stimulated cells. nih.gov The NF-κB and MAPK pathways are central regulators of the expression of many pro-inflammatory genes, including iNOS, COX-2, and various cytokines. nih.govmdpi.com Therefore, the inhibition of these pathways represents a key mechanism for the anti-inflammatory effects of these derivatives.

For the dihydrochalcone (B1670589) derivative DHMCD, the mechanism appears to involve the modulation of macrophage inflammatory protein secretion and the blocking of CD62L cleavage in neutrophils, which is an important step in leukocyte migration to inflammatory sites. nih.govresearchgate.net

Regarding anticancer activity, the cytotoxic mechanism of 2,6-dimethoxyhydroquinone derivatives has been linked to the production of reactive oxygen species (ROS), specifically hydroxyl radicals. nih.gov This suggests that the pharmacological action is based on inducing oxidative stress within cancer cells, leading to their death. This mechanism is distinct from many classical chemotherapy agents and presents a potential avenue for overcoming drug resistance.

Supramolecular Chemistry and Materials Science Applications

Design of Host-Guest Systems Incorporating 2,6-Dimethoxyisonicotinaldehyde

Host-guest chemistry, a cornerstone of supramolecular science, involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. While specific host-guest systems featuring this compound as the primary component are not yet extensively documented, its structural motifs suggest significant potential for its incorporation into such systems.

The pyridine (B92270) nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups and the aldehyde functionality can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These features would allow this compound to be encapsulated within various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. The design of such systems would depend on the size, shape, and chemical complementarity between the host's cavity and the guest molecule. For instance, the dimensions of this compound would make it a suitable guest for medium-sized cyclodextrin (B1172386) cavities.

Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules or ions. By incorporating this aldehyde into larger macrocyclic structures, cavities of specific sizes and functionalities could be created to selectively bind target species.

| Host Type | Potential Interaction with this compound | Potential Guest Molecules |

| Cyclodextrins | Inclusion of the pyridine ring or the entire molecule within the hydrophobic cavity. | Metal ions, small organic molecules |

| Calixarenes | π-π stacking with the aromatic rings of the host; hydrogen bonding with the phenolic hydroxyl groups. | Anions, cations |

| Pillararenes | Inclusion complex formation based on size and electronic complementarity. | Neutral aromatic guests |

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for directed self-assembly. The aldehyde group can readily participate in the formation of dynamic covalent bonds, such as imines, through reactions with primary amines. This reactivity is the basis for constructing complex, self-assembled architectures like macrocycles and cages.

For example, the condensation of this compound with diamines can lead to the formation of pyridine-diimine macrocycles. These macrocycles can then stack through π-π interactions to form one-dimensional nanotubes, a process that can be influenced by factors such as solvent and temperature. This cooperative self-assembly can lead to the formation of mechanically robust materials.

Molecular recognition, the specific binding of a guest molecule to a complementary host, is intimately linked to self-assembly. The specific arrangement of hydrogen bond donors and acceptors, as well as the electronic properties of the pyridine ring in this compound, can be exploited to achieve selective recognition of target molecules.

Coordination Chemistry and Metal-Ligand Interactions

The nitrogen atom of the pyridine ring in this compound is a classic coordination site for a wide variety of metal ions. This allows for the formation of a vast array of metal-ligand complexes with diverse geometries and properties. The aldehyde and methoxy groups can also participate in coordination, leading to multidentate ligand behavior and the formation of stable chelate rings.

The coordination of this compound to metal centers can be used to construct discrete coordination complexes or extended coordination polymers, including metal-organic frameworks (MOFs). The choice of the metal ion and the reaction conditions can be used to control the dimensionality and topology of the resulting structures. For instance, the use of metal ions with specific coordination preferences can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

| Metal Ion | Potential Coordination Geometry | Resulting Structure Type |

| Copper(II) | Square planar, octahedral | Discrete complexes, 1D/2D coordination polymers |

| Zinc(II) | Tetrahedral, octahedral | Discrete complexes, 3D MOFs |

| Lanthanide(III) | High coordination numbers (e.g., 8, 9) | Luminescent coordination polymers |

| Palladium(II) | Square planar | Catalytically active complexes |

Development of Functional Supramolecular Materials

The incorporation of this compound into supramolecular assemblies can lead to materials with a wide range of functions. The electronic properties of the pyridine ring, influenced by the methoxy and aldehyde groups, can be harnessed for applications in optoelectronics. For example, coordination polymers containing this ligand could exhibit interesting photoluminescent or nonlinear optical properties.

Furthermore, the aldehyde group provides a reactive handle for post-synthetic modification of materials. For instance, a MOF constructed with this compound could be subsequently functionalized by reacting the aldehyde groups with other molecules, thereby tuning the properties of the material for specific applications such as gas storage, separation, or catalysis. The potential for creating stimuli-responsive materials also exists, where the properties of the material can be altered by external triggers like light, pH, or the introduction of a specific guest molecule.

Crystalline Solids and Polymorphism Studies

The study of the solid-state structure of this compound and its derivatives is crucial for understanding and controlling the properties of materials derived from it. While a crystal structure for this compound itself is not publicly available, studies on closely related molecules, such as 2,6-dimethoxybenzoic acid, suggest a high propensity for polymorphism.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For example, studies on 2,6-dimethoxybenzoic acid have revealed the existence of at least three different polymorphic forms, which differ in their hydrogen-bonding patterns and molecular conformations. This highlights the likelihood that this compound could also exhibit a rich polymorphic landscape. The ability to control the crystallization conditions to selectively produce a desired polymorph is a key challenge and opportunity in the development of crystalline materials with tailored properties.

| Compound | Known Polymorphs | Key Structural Differences |

| 2,6-Dimethoxybenzoic Acid | Form I, Form II, Form III | Hydrogen-bonding motifs (catemer vs. dimer), molecular conformation (anti-planar vs. syn-planar) |

| 2,6-Dimethoxyphenylboronic Acid | Form I, Form II, Form III | Intermolecular interactions and packing arrangements |

The investigation of the crystalline solids of this compound and its derivatives, including the identification and characterization of different polymorphs, is a critical area for future research. Such studies will provide fundamental insights into its solid-state behavior and pave the way for the rational design of crystalline materials with optimized performance.

Catalysis and Organocatalysis

Role as a Ligand in Metal-Catalyzed Reactions

The pyridine (B92270) moiety is a ubiquitous structural motif in ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate to a wide range of metal centers, influencing their electronic properties and, consequently, their catalytic activity. In the case of 2,6-dimethoxyisonicotinaldehyde, the pyridine nitrogen is available for metal coordination. The presence of two methoxy (B1213986) groups at the 2 and 6 positions can sterically and electronically modulate the properties of the resulting metal complex. These electron-donating groups can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions.

While direct studies employing this compound as a ligand are not extensively reported in the literature, the broader class of 2,6-disubstituted pyridine ligands has been widely explored. For instance, palladium(II) complexes with various substituted pyridine ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic efficiency of these complexes nih.gov.

Furthermore, the aldehyde functionality of this compound offers a convenient handle for the synthesis of more elaborate ligands. For example, it can readily undergo condensation reactions with amines to form Schiff base ligands. Schiff base complexes of transition metals are known to be versatile catalysts for a variety of organic transformations. A notable example involves a copper(II) complex containing a pyridine-2-carbaldehyde-derived Schiff base, which has been immobilized on magnetic nanoparticles and utilized as a highly efficient and recyclable catalyst for the synthesis of pyran and 2-benzylidenemalononitrile derivatives nih.govresearchgate.net. This suggests a potential pathway for the application of this compound in heterogeneous catalysis.

The coordination chemistry of 2,6-disubstituted pyridines with various transition metals, including chromium, molybdenum, and tungsten, has also been investigated, providing insights into the ligand substitution kinetics and mechanisms that are crucial for understanding their catalytic behavior researchgate.net.

Table 1: Potential Metal-Catalyzed Reactions Using this compound-Derived Ligands

| Reaction Type | Potential Metal Center | Role of this compound |

| Suzuki-Miyaura Coupling | Palladium | As a ligand or precursor to a Schiff base ligand |

| Heck Coupling | Palladium | As a ligand or precursor to a Schiff base ligand |

| C-H Activation | Iron, Aluminum | As a ligand influencing the reactivity of the metal center nih.gov |

| Hydrogenation | Iridium, Ruthenium | As a precursor to N-heterocyclic carbene (NHC) or pyridinol-derived ligands researchgate.net |

| Polymerization | Nickel | As a precursor to iminopyridine ligands |

Application as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Aldehydes themselves can, in certain contexts, participate in or mediate catalytic cycles. More commonly, however, the aldehyde group serves as a reactive site for the in-situ formation of an organocatalyst.

Pyridine and its derivatives are well-established organocatalysts, often acting as nucleophilic catalysts in acylation and related reactions. The basic nitrogen atom can activate substrates, facilitating subsequent transformations. While the direct organocatalytic application of this compound has not been specifically detailed, the principles of pyridine-based organocatalysis are applicable. For instance, pyridine derivatives have been employed in chemoselective four-component cascade reactions involving aromatic aldehydes acs.org.

The aldehyde group in this compound can be envisioned to participate in reactions where an aldehyde is a known catalyst or promoter. For example, aldehydes have been shown to catalyze hydroaminations, hydrations, and hydrolyses nih.gov. Furthermore, the combination of a pyridine and an aldehyde in one molecule could lead to interesting cooperative effects in catalysis. A pyridine-boryl radical, generated in situ, has been shown to promote the reductive coupling of aldehydes with 1,1-diarylethylenes in a metal-free process, highlighting the potential for novel reactivity involving pyridine and aldehyde functionalities rsc.org.

Stereoselective Catalysis Mediated by this compound Derivatives

The development of stereoselective catalytic transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. Chiral ligands and organocatalysts are central to achieving high levels of stereocontrol. The scaffold of this compound provides a platform for the synthesis of novel chiral catalysts.

By introducing chiral moieties, derivatives of this compound can be transformed into chiral ligands for asymmetric metal catalysis or into chiral organocatalysts. A common strategy involves the condensation of the aldehyde with a chiral amine or diamine to generate chiral imines or imidazolidines. This approach has been successfully used to synthesize chiral imidazolidine-pyridine ligands from 2,6-pyridyl aldehyde, which, when complexed with copper(II), catalyze highly endo-selective reactions with excellent enantioselectivity (up to 99% ee) researchgate.net.

The synthesis of chiral pyridine-based macrobicyclic structures is another avenue for creating sophisticated chiral ligands amanote.com. Moreover, chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds, have proven effective in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantio- and diastereoselectivity rsc.org. These examples demonstrate the potential for developing a wide range of chiral catalysts derived from a pyridine-aldehyde core.

In the realm of organocatalysis, chiral aldehyde catalysis is an emerging strategy for the asymmetric functionalization of aminomethyl compounds. By employing chiral aldehydes, diastereodivergent 1,6-conjugated addition and Mannich reactions have been developed, allowing for the selective synthesis of both syn- and anti-products with high diastereo- and enantioselectivities rsc.org. This highlights the potential for designing chiral derivatives of this compound that could function as effective stereoselective organocatalysts.

Table 2: Strategies for the Development of Chiral Catalysts from this compound

| Catalyst Type | Synthetic Strategy | Potential Application |

| Chiral Ligand | Condensation with chiral diamines to form bis(imidazolidine)pyridine ligands. | Asymmetric Henry reactions, Diels-Alder reactions. |

| Chiral Ligand | Synthesis of chiral aminophosphine derivatives. | Asymmetric hydrogenation. |

| Chiral Organocatalyst | Introduction of a chiral auxiliary to the pyridine backbone. | Asymmetric Michael additions, aldol (B89426) reactions. |

| Chiral Aldehyde Catalyst | Modification of the aldehyde or pyridine ring with a chiral element. | Diastereodivergent α-functionalization of amines. |

Future Research Directions and Emerging Areas

Exploration of Novel Biological Activities

While initial studies have identified 2,6-dimethoxyisonicotinaldehyde as a new natural alkaloid with selective inhibitory activity against Gram-positive bacterial strains, the full spectrum of its biological potential remains largely unexplored. grafiati.comgrafiati.comnih.gov Future research will focus on a systematic and broad-based screening of this compound and its derivatives against a diverse array of biological targets.

Research has shown that the pyridine (B92270) ring is a core structure in many pharmaceutically relevant compounds, and its derivatives have been found to possess antibacterial activities. nih.gov The aldehyde functional group is also known to be a reactive chemical entity used in the synthesis of complex molecules with therapeutic potential, including treatments for oncology and infectious diseases. numberanalytics.com A study on the Bornean endemic plant Goniothalamus longistipetes led to the isolation of this compound, which displayed selective inhibitory activities against Gram-positive bacteria. nih.govmdpi.comnih.gov

Future investigations should extend beyond antibacterial assays to include:

Antiviral and Antifungal Screening: Evaluating the compound against a panel of viruses and pathogenic fungi to uncover new antimicrobial applications.

Anticancer and Cytotoxicity Assays: Testing against various cancer cell lines to determine potential as an anticancer agent, a field where other pyridine-based compounds have shown promise.

Enzyme Inhibition Studies: Screening against key enzyme families, such as kinases, proteases, and phosphatases, which are implicated in numerous diseases. The aldehyde moiety could act as a covalent inhibitor, a strategy of growing interest in drug discovery. tandfonline.com

Neurological Activity: Assessing effects on neuroreceptors and enzymes involved in neurodegenerative diseases, given the prevalence of pyridine scaffolds in central nervous system drugs.

Advanced Synthetic Methodologies for Complex Architectures

The future of synthesizing and modifying this compound will leverage modern synthetic techniques to build more complex and potent molecular architectures efficiently. Research will move beyond classical methods to embrace strategies that offer greater control, efficiency, and diversity.

Key areas of development include: